

Technical Whitepaper: Physicochemical and Biological Properties of Compound QPr

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Compound of Interest

Compound Name: Q Pr

Cat. No.: B1149869

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For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Compound QPr is a hypothetical molecule created for illustrative purposes. All data, experimental protocols, and biological activities described herein are representative examples and not based on an existing chemical entity.

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its fundamental physicochemical and biological properties. These characteristics are critical determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its efficacy at the target site. This document provides a comprehensive technical overview of Compound QPr, a novel heterocyclic small molecule inhibitor designed to target aberrant signaling pathways in oncology.

The following sections detail the core physicochemical properties of Compound QPr, the standardized experimental protocols used for their determination, and an overview of its hypothesized biological mechanism of action. All quantitative data are summarized for clarity, and key experimental and biological pathways are visualized to facilitate understanding.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are foundational to its developability.^[1] Key parameters such as molecular weight, lipophilicity (logP), and aqueous solubility directly

influence formulation strategies and pharmacokinetic behavior.[2][3] The essential properties of Compound QPr have been characterized and are presented below.

Table 1: General and Physicochemical Properties of Compound QPr

Property	Value
Molecular Formula	C ₂₂ H ₂₄ N ₄ O ₃ S
Molecular Weight	440.52 g/mol
Appearance	White to off-white crystalline solid
Melting Point	178.5 °C (decomposes)
logP (Octanol/Water)	2.85
Aqueous Solubility (pH 7.4)	0.015 mg/mL
pKa (Acidic)	8.2 (Amide N-H)
pKa (Basic)	4.5 (Pyridine N)

Table 2: Solubility of Compound QPr in Various Solvents

Solvent	Solubility (mg/mL) at 25°C
Water	< 0.02
Phosphate-Buffered Saline (PBS) pH 7.4	0.015
Ethanol	5.2
Dimethyl Sulfoxide (DMSO)	> 100
Polyethylene Glycol 400 (PEG400)	25.6

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate characterization of a drug candidate. The following protocols outline the standard operating procedures used to determine the physicochemical properties of Compound QPr.

Determination of Purity and Identity

- Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
- Instrumentation: Agilent 1260 Infinity II HPLC system with a G6125B LC/MSD.
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μ m).
- Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and electrospray ionization (ESI) in positive mode for MS.
- Procedure: A 1 mg/mL stock solution of Compound QPr in DMSO was prepared. A 5 μ L aliquot was injected. Purity was determined by the peak area percentage at 254 nm. Identity was confirmed by matching the observed mass-to-charge ratio (m/z) with the theoretical value.

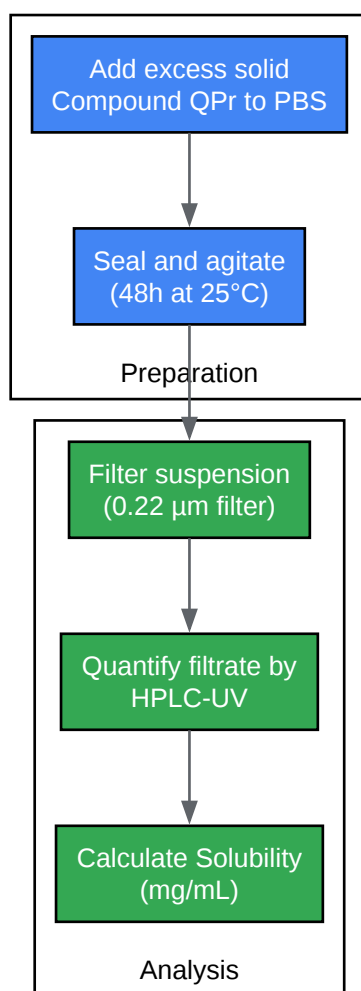
Determination of logP (Octanol/Water Partition Coefficient)

- Method: Shake-flask method.[\[4\]](#)[\[5\]](#)
- Procedure:
 - A stock solution of Compound QPr (1 mg/mL) was prepared in n-octanol that was pre-saturated with water.
 - 1 mL of this solution was added to 1 mL of water (pre-saturated with n-octanol) in a glass vial.
 - The vial was sealed and agitated on a mechanical shaker for 24 hours at 25°C to ensure equilibrium was reached.
 - The mixture was centrifuged at 3000 rpm for 10 minutes to separate the two phases.

- Aliquots from both the aqueous and n-octanol layers were carefully collected.
- The concentration of Compound QPr in each phase was quantified using a pre-validated HPLC-UV method.
- The logP was calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

- Method: Shake-flask equilibrium solubility method.[\[4\]](#)
- Procedure:
 - An excess amount of solid Compound QPr was added to a vial containing 2 mL of phosphate-buffered saline (PBS) at pH 7.4.
 - The vial was sealed and agitated in a temperature-controlled shaker at 25°C for 48 hours.
 - The resulting suspension was filtered through a 0.22 µm syringe filter to remove undissolved solids.
 - The concentration of the dissolved compound in the filtrate was determined by HPLC-UV analysis against a standard curve.



Workflow for Aqueous Solubility Determination

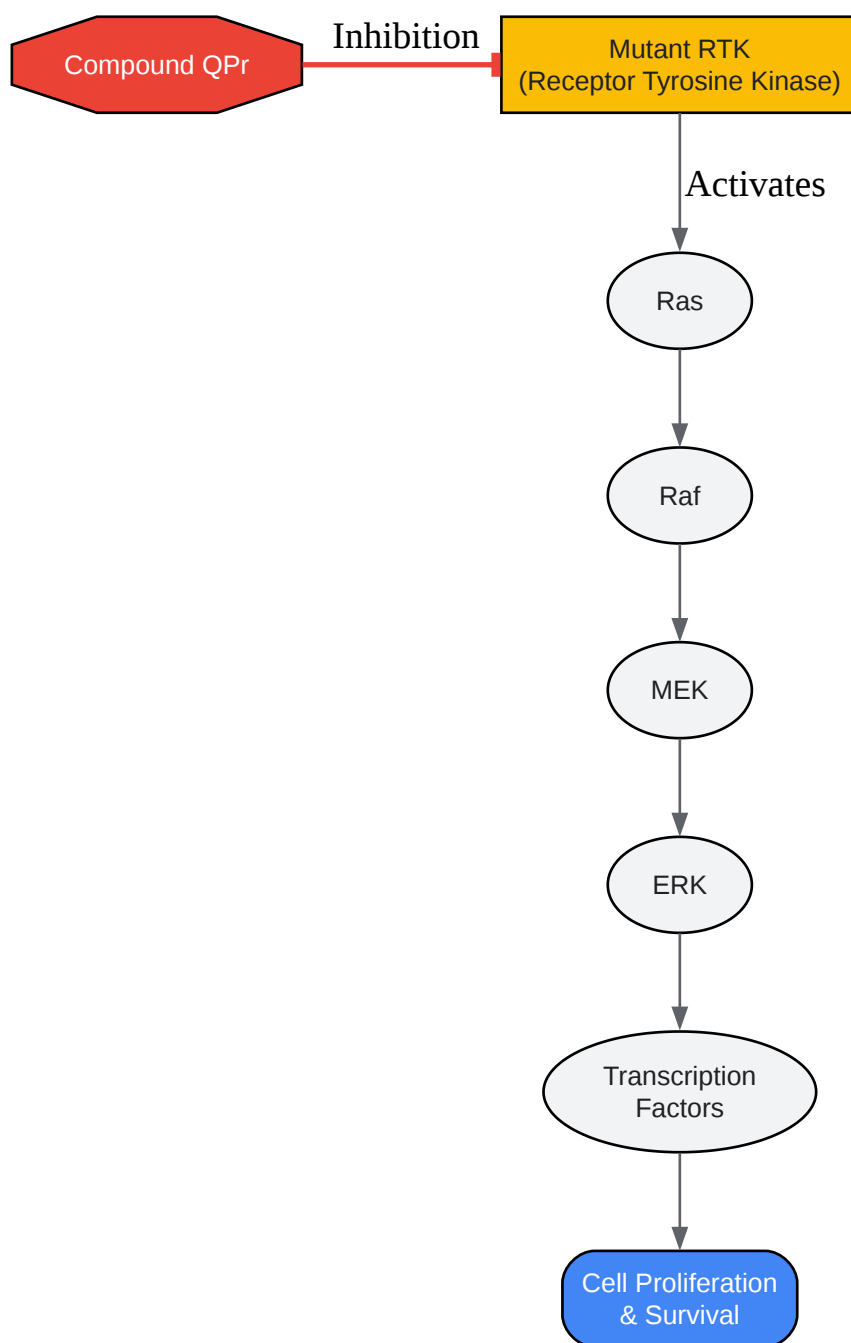
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Caption: Experimental workflow for solubility measurement.

Hypothesized Biological Activity and Signaling Pathway

Compound QPr is hypothesized to be a potent and selective inhibitor of a constitutively active mutant Receptor Tyrosine Kinase (RTK). Overexpression and aberrant activation of RTKs are common drivers in many cancers, leading to uncontrolled cell proliferation and survival.[6] The proposed mechanism involves Compound QPr binding to the ATP-binding pocket of the RTK, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades.[7]

The primary downstream pathway inhibited by Compound QPr is the Ras-Raf-MEK-ERK (MAPK) pathway.[8][9] This pathway is a critical regulator of cell growth and division. By blocking the initial RTK activation, Compound QPr effectively shuts down this pro-survival signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.



Hypothesized Signaling Pathway of Compound QPr

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Caption: Compound QPr inhibits the MAPK signaling cascade.

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